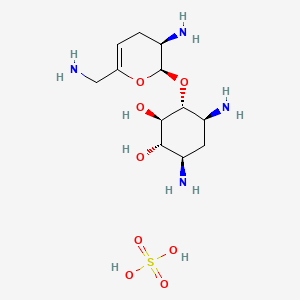

Sisamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

91109-84-1 |

|---|---|

Molecular Formula |

C12H26N4O8S |

Molecular Weight |

386.42 g/mol |

IUPAC Name |

(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]cyclohexane-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C12H24N4O4.H2O4S/c13-4-5-1-2-6(14)12(19-5)20-11-8(16)3-7(15)9(17)10(11)18;1-5(2,3)4/h1,6-12,17-18H,2-4,13-16H2;(H2,1,2,3,4)/t6-,7-,8+,9+,10-,11-,12-;/m1./s1 |

InChI Key |

NAFTYMWTOKXNNB-HKCUEWFLSA-N |

SMILES |

C1C=C(OC(C1N)OC2C(CC(C(C2O)O)N)N)CN.OS(=O)(=O)O |

Isomeric SMILES |

C1C=C(O[C@@H]([C@@H]1N)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O)N)N)CN.OS(=O)(=O)O |

Canonical SMILES |

C1C=C(OC(C1N)OC2C(CC(C(C2O)O)N)N)CN.OS(=O)(=O)O |

Synonyms |

sisamine |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Sesamin: A Technical Guide for Researchers

An In-depth Analysis of the Furofuran Lignan from Sesamum indicum

Sesamin, a prominent lignan isolated from sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] As a non-competitive inhibitor of the Δ5-desaturase enzyme and an antagonist of nuclear receptors such as the Pregnane X Receptor (PXR), its potential applications in metabolic regulation and drug development are areas of active investigation.[2][3] This guide provides a detailed technical overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to sesamin, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

Sesamin is classified as a furofuran lignan, characterized by a central tetrahydro-furo[3,4-c]furan ring system.[2] This core is symmetrically substituted at the 1 and 4 positions with 1,3-benzodioxole (or methylenedioxyphenyl) groups. The naturally occurring and most studied form is (+)-sesamin.

The stereochemistry of (+)-sesamin is crucial to its identity and is defined as (1S,3aR,4S,6aR).[2] This specific spatial arrangement of the substituents on the fused furan rings dictates its biological activity.

Chemical Structure Visualization

The chemical structure of (+)-sesamin is depicted below, illustrating the core furofuran scaffold and the attached benzodioxole moieties.

References

The In Vivo Mechanisms of Action of Sesamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamin, a prominent lignan found in sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive in vivo research has elucidated its potent effects on lipid metabolism, inflammation, and oxidative stress, positioning it as a promising candidate for the development of novel therapeutics for a range of metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of the core in vivo mechanisms of action of sesamin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Modulation of Lipid Metabolism

Sesamin exerts profound effects on lipid homeostasis, primarily by influencing fatty acid oxidation, cholesterol metabolism, and the expression of key regulatory genes.

Effects on Plasma and Hepatic Lipids

In vivo studies have consistently demonstrated the lipid-lowering properties of sesamin. A meta-analysis of seven randomized controlled trials involving 212 participants revealed that sesamin supplementation significantly reduces total cholesterol (TC), low-density lipoprotein cholesterol (LDL-c), and systolic blood pressure (SBP)[1][2][3]. However, it showed no significant effect on high-density lipoprotein cholesterol (HDL-c), triglycerides (TG), or diastolic blood pressure (DBP) in this analysis[1][2][3].

Animal studies provide more detailed insights into these effects. In a study using a hamster model, dietary supplementation with sesamin for six weeks led to a dose-dependent reduction in plasma total cholesterol[4].

Table 1: Effect of Dietary Sesamin on Plasma Cholesterol and Fecal Neutral Sterol Excretion in Hamsters

| Treatment Group | Plasma Total Cholesterol (mmol/L) | Fecal Neutral Sterol Excretion (μmol/day) |

| Control (CON) | 6.62 ± 0.40 | 2.65 ± 0.57 |

| 0.2% Sesamin (SL) | 5.32 ± 0.40 | 4.30 ± 0.65 |

| 0.5% Sesamin (SH) | 5.00 ± 0.44 | 5.84 ± 1.27 |

Data are presented as mean ± SD. Adapted from[4].

Molecular Mechanisms of Lipid Regulation

Sesamin's influence on lipid metabolism is multifactorial, involving the modulation of key signaling pathways and the expression of genes involved in cholesterol absorption and fatty acid oxidation.

1.2.1. Regulation of Cholesterol Absorption and Synthesis

Sesamin has been shown to reduce cholesterol absorption from the intestine by down-regulating the expression of several key sterol transporters[4]. This is complemented by its effects on hepatic cholesterol synthesis and catabolism.

Table 2: Effect of Dietary Sesamin on the mRNA Expression of Genes Involved in Cholesterol Metabolism in Hamsters

| Gene | Function | Intestinal/Hepatic | Expression Change with Sesamin |

| NPC1L1 | Cholesterol uptake from intestine | Intestinal | Down-regulated |

| ACAT2 | Cholesterol esterification in enterocytes | Intestinal | Down-regulated |

| MTP | Assembly and secretion of chylomicrons | Intestinal | Down-regulated |

| ABCG5/8 | Sterol excretion from enterocytes into the gut lumen | Intestinal | Down-regulated |

| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis | Hepatic | Down-regulated |

| LXRα | Nuclear receptor regulating cholesterol homeostasis | Hepatic | Down-regulated |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Hepatic | Up-regulated |

Adapted from[4].

1.2.2. Enhancement of Fatty Acid Oxidation

Sesamin is a potent activator of hepatic fatty acid oxidation. It increases the activity and gene expression of enzymes involved in both mitochondrial and peroxisomal β-oxidation[5]. This effect is mediated, in part, through the activation of peroxisome proliferator-activated receptor alpha (PPARα)[6].

Table 3: Effect of Dietary Sesamin on Hepatic Fatty Acid Oxidation Enzyme Activities in Rats

| Enzyme | Pathway | Activity Change with Sesamin |

| Carnitine palmitoyltransferase | Mitochondrial β-oxidation | Increased |

| 3-Hydroxyacyl-CoA dehydrogenase | Mitochondrial β-oxidation | Increased |

| Acyl-CoA oxidase | Peroxisomal β-oxidation | Increased |

| 3-Ketoacyl-CoA thiolase | Peroxisomal β-oxidation | Increased |

Adapted from a study on lignan-rich sesame seeds.

1.2.3. Inhibition of Δ5 Desaturase

Sesamin is a specific inhibitor of the enzyme Δ5 desaturase, which is involved in the biosynthesis of polyunsaturated fatty acids. This inhibition leads to an accumulation of dihomo-γ-linolenic acid (DGLA) and a decrease in arachidonic acid (AA), which can contribute to a less pro-inflammatory state[7][8][9].

Signaling Pathway of Sesamin in Lipid Metabolism

Caption: Sesamin's multifaceted regulation of lipid metabolism.

Anti-inflammatory Mechanisms

Sesamin exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

In Vivo Models of Inflammation

The anti-inflammatory effects of sesamin have been demonstrated in various animal models. In a carrageenan-induced paw edema model in rats, a hexane extract of Sesamum indicum L. seeds, rich in sesamin, significantly inhibited edema in a dose-dependent manner[10].

Table 4: Effect of Sesamum indicum L. Hexane Extract on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 4h |

| Indomethacin (Standard) | 20 | 89% |

| S. indicum extract | 150 | 82% |

| S. indicum extract | 200 | 88% |

| S. indicum extract | 250 | 89% |

Adapted from[10].

In a lipopolysaccharide (LPS)-induced acute lung injury model in mice, intraperitoneal administration of sesamin dose-dependently reduced the secretion of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α[11].

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying sesamin's anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In vitro studies have shown that sesamin suppresses both constitutive and inducible NF-κB activation. It achieves this by inhibiting the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This is mediated through the suppression of IκBα kinase (IKK) activation. Consequently, the phosphorylation and nuclear translocation of the p65 subunit of NF-κB are inhibited, leading to a down-regulation of NF-κB-mediated gene transcription of pro-inflammatory molecules.

Signaling Pathway of Sesamin in NF-κB Inhibition

Caption: Sesamin's inhibition of the NF-κB signaling pathway.

Antioxidant Mechanisms

Sesamin also demonstrates significant antioxidant properties, which contribute to its protective effects against various pathologies.

In Vivo Antioxidant Effects

In a study on streptozotocin-induced diabetic rats, sesamin treatment was shown to increase the activity of key antioxidant enzymes.

Table 5: Effect of Sesamin on Antioxidant Enzyme Activities in the Pancreas of Diabetic Rats

| Treatment Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity |

| Diabetic Control | Decreased | Decreased | Decreased |

| Sesamin-treated Diabetic | Increased | Increased | Increased |

Qualitative representation of data from[12].

Modulation of the Nrf2 Pathway

The antioxidant effects of sesamin are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While the precise in vivo mechanism is still under full investigation, it is proposed that sesamin promotes the nuclear translocation of Nrf2, leading to the up-regulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Signaling Pathway of Sesamin in Nrf2 Activation

Caption: Sesamin's activation of the Nrf2 antioxidant pathway.

Drug Metabolism

The metabolism of sesamin in humans primarily occurs in the liver and involves several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes have identified CYP2C9 as the major P450 isoform responsible for the initial metabolism of sesamin. The resulting metabolites can then be further metabolized by UGTs, with UGT2B7 playing a significant role, and catechol-O-methyltransferase (COMT)[13].

Experimental Protocols

This section provides an overview of a typical experimental design for evaluating the in vivo effects of sesamin.

Animal Model and Housing

-

Species: Male Sprague-Dawley rats or Golden Syrian hamsters are commonly used.

-

Age/Weight: Typically, animals are 6-8 weeks old at the start of the study.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Diet and Treatment

-

Acclimatization: Animals are acclimatized for at least one week on a standard chow diet.

-

Experimental Diets: Animals are randomly assigned to different groups:

-

Control group: Fed a basal diet (e.g., AIN-93G).

-

Sesamin group(s): Fed the basal diet supplemented with different concentrations of sesamin (e.g., 0.2% and 0.5% w/w).

-

-

Duration: The experimental feeding period typically ranges from 4 to 8 weeks.

Sample Collection and Analysis

-

Blood Collection: Blood samples are collected at the end of the study via cardiac puncture under anesthesia. Plasma or serum is separated for lipid profile analysis (TC, LDL-c, HDL-c, TG).

-

Tissue Collection: Liver, intestine, and other relevant tissues are excised, weighed, and either snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.

-

Fecal Collection: Feces are collected over a specified period (e.g., the last 3 days of the study) for the analysis of neutral sterol excretion.

-

Biochemical Assays: Plasma lipid levels are determined using commercial enzymatic kits.

-

Gene Expression Analysis: Total RNA is extracted from tissues, and the mRNA expression of target genes is quantified using real-time quantitative PCR (RT-qPCR).

-

Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB p65, IκBα) are assessed by Western blotting.

-

Enzyme Activity Assays: The activity of enzymes such as SOD, CAT, and GPx is measured using specific assay kits.

Experimental Workflow Diagram

Caption: A typical experimental workflow for in vivo studies of sesamin.

Conclusion

The in vivo mechanisms of action of sesamin are multifaceted and well-documented, encompassing the regulation of lipid metabolism, attenuation of inflammation, and enhancement of antioxidant defenses. Its ability to modulate key signaling pathways such as PPARα, NF-κB, and Nrf2 underscores its therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the beneficial properties of sesamin in the context of human health and disease. Further in vivo studies are warranted to translate these preclinical findings into clinical applications.

References

- 1. Dietary alpha-linolenic acid increases TNF-alpha, and decreases IL-6, IL-10 in response to LPS: effects of sesamin on the delta-5 desaturation of omega6 and omega3 fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Sesamin in Animal Models of Obesity-Associated Diseases: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sesamin improved growth and overall health in young animals by enhancing gut–liver axis function - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Anti-Inflammatory Activity of Sesamum Indicum L. Seed Extracts in Experimental Animal Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Fundamental steps in experimental design for animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

discovery and natural sources of sesamin

Page not found. The requested URL was not found on this server.## The Discovery and Natural Provenance of Sesamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a prominent lignan found in sesame seeds and other plant sources. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on a detailed history, quantitative data, and experimental methodologies.

Discovery and Historical Context

The journey of sesamin from a component of traditional oilseed to a molecule of significant scientific interest spans over a century. Its discovery and the elucidation of its chemical properties were incremental processes involving contributions from chemists across the globe.

Initial Isolation and Naming

Sesamin was first isolated in 1890 by the Scottish chemist James Fowler Tocher in Aberdeen.[1] He extracted the compound from sesame oil using acetic acid.[1] The term "lignan," which now categorizes sesamin, was introduced later in 1936 by Haworth to describe phenolic plant metabolites composed of two n-propylbenzene units.[1]

Structural Elucidation and Stereochemistry

The precise chemical structure of sesamin was determined in 1939 at the University of Würzburg in Germany.[1] Over two decades later, in 1960, its absolute configuration was established in Heidelberg, Germany, providing a complete three-dimensional understanding of the molecule.[1]

Natural Sources of Sesamin

Sesamin is most famously associated with sesame (Sesamum indicum L.), an ancient oilseed crop with a history of cultivation dating back thousands of years in regions of Asia and Africa.[2][3][4] While sesame seeds are the most well-known source, sesamin is also present in other plant species.

Primary Source: Sesamum indicum

Sesamum indicum, a member of the Pedaliaceae family, is the principal and most abundant natural source of sesamin.[3] The concentration of sesamin in sesame seeds can vary depending on the cultivar, local climate, and soil conditions.[3]

Table 1: Sesamin Content in Sesamum indicum

| Plant Part | Sesamin Content | Reference |

| Seeds | 60.14 to 69.10 mg/100 g | [3] |

| Sesame Oil | Approximately 0.14% by mass (along with sesamolin) | [5] |

During the processing of sesame oil, some of the sesamin can be isomerized to its stereoisomer, episesamin, particularly when acidic clay is used for decolorization.[3]

Other Botanical Sources

While less concentrated than in sesame, sesamin has been identified in other plant species, indicating a broader distribution within the plant kingdom.

Table 2: Other Known Natural Sources of Sesamin

| Plant Species | Family | Plant Part | Reference |

| Fagara species | Rutaceae | Bark | [5] |

| Casuarina equisetifolia | Casuarinaceae | Not specified |

Experimental Protocols

The extraction, isolation, and quantification of sesamin are critical for research and development. The following sections detail a general methodology based on established procedures.

Extraction and Isolation of Sesamin from Sesame Oil

A common method for isolating sesamin from sesame oil involves saponification followed by solvent extraction and crystallization.

Caption: Enzymatic conversion of sesamin by SesA from Sinomonas sp. no. 22.

The enzyme SesA catalyzes the transfer of a methylene group from sesamin to tetrahydrofolate (THF), resulting in the formation of sesamin mono- or di-catechol and 5,10-methylenetetrahydrofolate. [6]This discovery has opened up new avenues for the biotechnological production of C1-donors for various bioprocesses. [6]The formation of the SesA enzyme is inducible by the presence of sesamin in the growth medium.

References

- 1. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesame (Sesamum indicum L.): A Comprehensive Review of Nutritional Value, Phytochemical Composition, Health Benefits, Development of Food, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of Sesame (100 CE to 2022) - SoyInfo Center [soyinfocenter.com]

- 5. Sesamin - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

The Sesamin Biosynthetic Pathway in Sesamum indicum: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sesamin, a major lignan found in sesame (Sesamum indicum L.), has garnered significant attention from the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and cholesterol-lowering properties.[1] Understanding the intricate biosynthetic pathway of sesamin is paramount for its potential metabolic engineering to enhance its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the sesamin biosynthetic pathway, detailing the key enzymatic steps, quantitative data, experimental protocols, and regulatory networks.

The Core Biosynthetic Pathway

The biosynthesis of sesamin originates from the general phenylpropanoid pathway, which produces a vast array of secondary metabolites in plants. The pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic conversions to yield coniferyl alcohol, the monolignol precursor for lignan biosynthesis. Two molecules of coniferyl alcohol are then coupled to form pinoresinol, the first committed intermediate in the sesamin pathway. Subsequent enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases, lead to the formation of sesamin.

Key Enzymes in Sesamin Biosynthesis

The enzymatic cascade leading to sesamin involves several key players, each with a specific catalytic function.

-

Dirigent Proteins (DIR): These proteins are crucial for the stereoselective coupling of two coniferyl alcohol radicals to form (+)-pinoresinol. While the specific dirigent protein responsible for this step in Sesamum indicum is yet to be fully characterized, their involvement is inferred from studies on lignan biosynthesis in other plant species.

-

Pinoresinol Synthase: This enzyme, often a laccase or peroxidase, is responsible for the oxidation of coniferyl alcohol to generate the radicals that are then guided by dirigent proteins.

-

CYP81Q1 (Piperitol/Sesamin Synthase): This cytochrome P450 monooxygenase is a bifunctional enzyme that catalyzes the two subsequent steps in the pathway. It first converts (+)-pinoresinol to (+)-piperitol and then catalyzes the formation of a second methylenedioxy bridge to produce (+)-sesamin.[2]

-

CYP92B14: Following the synthesis of sesamin, this cytochrome P450 enzyme is responsible for the conversion of sesamin to sesamolin, another major lignan in sesame.[2]

Quantitative Data

Quantitative analysis of lignans and their precursors is essential for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The content of sesamin and its precursors can vary significantly depending on the sesame cultivar, environmental conditions, and seed developmental stage.

| Compound | Concentration Range (mg/g of seed) | Analytical Method | Reference |

| Sesamin | 0.33 - 7.52 | HPLC | [2] |

| Sesamolin | 0.36 - 2.70 | HPLC | [2] |

| Pinoresinol | Not typically quantified in routine analyses | HPLC-MS/MS | |

| Piperitol | Not typically quantified in routine analyses | HPLC-MS/MS |

Table 1: Quantitative Data on Major Lignans in Sesamum indicum Seeds.

Note: Data on the concentrations of the intermediates pinoresinol and piperitol are scarce in the literature as they are transient and rapidly converted in the pathway.

Experimental Protocols

Quantification of Sesamin and Sesamolin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the quantification of sesamin and sesamolin in sesame seeds.

a. Sample Preparation:

-

Grind sesame seeds into a fine powder.

-

Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of methanol and vortex for 1 minute.

-

Extract the lignans by sonicating the mixture for 30 minutes in a water bath at room temperature.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with methanol:water (70:30, v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

c. Quantification:

Prepare standard solutions of pure sesamin and sesamolin of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each standard. Quantify the amount of sesamin and sesamolin in the samples by comparing their peak areas to the respective calibration curves.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the sesamin biosynthetic pathway.

a. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from developing sesame seeds using a suitable plant RNA extraction kit or the TRIzol method.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.

b. qRT-PCR Conditions:

-

Real-Time PCR System: Any standard real-time PCR instrument.

-

Reaction Mixture (20 µL):

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA template

-

6 µL of nuclease-free water

-

-

Thermal Cycling Program:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

Melt curve analysis.

-

-

Primer Design: Design primers specific to the target genes (e.g., CYP81Q1, CYP92B14) and a reference gene (e.g., Actin or Ubiquitin) using primer design software.

c. Data Analysis:

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.[7]

Visualizations

Sesamin Biosynthetic Pathway

References

- 1. Gene isolation, heterologous expression, purification and functional confirmation of sesamin synthase from Sesamum indicum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous expression, purification, and characterization of proteins in the lanthanome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. System metabolic engineering modification of Saccharomyces cerevisiae to increase SAM production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sesamin and Sesamolin Content in Different Sesame Cultivars

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesamin and sesamolin content in various sesame (Sesamum indicum L.) cultivars. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of these bioactive lignans. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key pathways and workflows to facilitate a deeper understanding of the subject.

Quantitative Analysis of Sesamin and Sesamolin in Sesame Cultivars

The concentrations of sesamin and sesamolin, two primary antioxidant lignans in sesame seeds, exhibit significant variation across different cultivars. These differences are influenced by genetic factors, geographical origin, and seed characteristics such as coat color.

A study of 62 sesame cultivars from China revealed a wide range in the concentrations of these lignans. Sesamin content was found to be between 0.82 and 11.05 mg/g, while sesamolin content ranged from 1.35 to 6.96 mg/g.[1][2] Notably, cultivars with white seed coats tended to have higher average sesamin content compared to those with black seed coats.[1][2] Furthermore, landraces demonstrated significantly higher levels of both sesamin and sesamolin compared to other types of cultivars.[1][2]

Research on Korean sesame landraces has also shown considerable diversity in lignan content. In an analysis of 132 Korean landraces, the average sesamin content was 3.06 mg/g (ranging from 0.51 to 6.08 mg/g), and the average sesamolin content was 2.42 mg/g (ranging from 0.30 to 3.67 mg/g).[3] Another study involving 403 Korean sesame accessions reported mean values of 2.23 mg/g for sesamin and 1.74 mg/g for sesamolin.[3] A separate analysis of 27 Korean sesame varieties found average contents of 4.08 mg/g for sesamin and 2.48 mg/g for sesamolin.[3] Consistent with findings from Chinese cultivars, Korean varieties with white seed coats generally exhibited higher lignan contents than those with black seed coats.[3]

The following tables summarize the quantitative data on sesamin and sesamolin content from these studies, providing a clear comparison across different sets of cultivars.

Table 1: Sesamin and Sesamolin Content in Chinese Sesame Cultivars

| Cultivar Type | Number of Cultivars | Sesamin Content (mg/g) | Sesamolin Content (mg/g) | Total Lignans (mg/g) |

| Various | 62 | 0.82 - 11.05 | 1.35 - 6.96 | 6.0 - 9.0 (for ~60% of cultivars) |

Data sourced from a study on 62 sesame cultivars from China.[1][2]

Table 2: Sesamin and Sesamolin Content in Korean Sesame Cultivars

| Study Cohort | Number of Accessions/Varieties | Average Sesamin (mg/g) | Sesamin Range (mg/g) | Average Sesamolin (mg/g) | Sesamolin Range (mg/g) |

| Korean Landraces | 132 | 3.06 | 0.51 - 6.08 | 2.42 | 0.30 - 3.67 |

| Korean Landraces | 403 | 2.23 | 0.38 - 5.12 | 1.74 | 0.46 - 4.41 |

| Korean Varieties | 27 | 4.08 | 1.34 - 6.27 | 2.48 | 0.96 - 3.21 |

Data compiled from studies on Korean sesame landraces and varieties.[3]

Experimental Protocols for Lignan Quantification

The accurate quantification of sesamin and sesamolin is crucial for research and breeding programs. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

Standard Protocol for Quantification of Sesamin and Sesamolin in Sesame Seeds

This protocol outlines a typical procedure for the extraction and HPLC analysis of sesamin and sesamolin from sesame seeds.

2.1.1. Lignan Extraction

-

Sample Preparation: Grind whole sesame seeds into a fine powder.

-

Defatting (Optional but Recommended): To improve extraction efficiency, the powdered seeds can be defatted using a solvent like n-hexane.

-

Extraction: Extract the lignans from the powdered seeds (or defatted meal) using 80% ethanol or methanol.[4] This is a commonly used and effective solvent system. The mixture is typically agitated or sonicated to ensure thorough extraction.

-

Filtration and Concentration: Filter the extract to remove solid particles. The solvent is then evaporated under reduced pressure to obtain a concentrated lignan extract.

-

Sample Solution Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol or the mobile phase used for HPLC) to a known concentration for injection into the HPLC system.

2.1.2. High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.

-

Column: A reversed-phase C18 column is typically employed for the separation of sesamin and sesamolin.[5]

-

Mobile Phase: A gradient system consisting of acetonitrile and water is commonly used.[5] For example, a gradient could start with a lower concentration of acetonitrile and gradually increase to elute the compounds.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: The lignans are detected by their UV absorbance, usually at a wavelength of around 290 nm.[6]

-

Quantification: The concentration of sesamin and sesamolin in the sample is determined by comparing the peak areas with those of certified reference standards. Calibration curves are constructed using serial dilutions of the standards to ensure accurate quantification.[6]

Visualizations of Key Pathways and Workflows

Biosynthesis Pathway of Sesamin and Sesamolin

The biosynthesis of furofuran lignans like sesamin and sesamolin begins with the dimerization of coniferyl alcohol.[7][8][9] This pathway involves several enzymatic steps, including the formation of a dioxole structure and subsequent oxidations.[7][8][9]

Caption: Biosynthesis pathway of sesamin and sesamolin from the precursor coniferyl alcohol.

Experimental Workflow for Lignan Quantification

The following diagram illustrates the general workflow for the quantification of sesamin and sesamolin from sesame seeds using HPLC.

Caption: A typical experimental workflow for the quantification of sesamin and sesamolin.

This technical guide provides a solid foundation for understanding the variability of sesamin and sesamolin in sesame cultivars and the methodologies for their analysis. The presented data and protocols can aid in the selection of high-lignan cultivars for functional food development, pharmaceutical applications, and further scientific investigation.

References

- 1. mail.pakbs.org [mail.pakbs.org]

- 2. [PDF] VARIATION OF SESAMIN AND SESAMOLIN CONTENTS IN SESAME CULTIVARS FROM CHINA | Semantic Scholar [semanticscholar.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]

- 6. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Sesamin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamin, a prominent lignan found in sesame seeds (Sesamum indicum), has garnered significant scientific interest for its diverse physiological activities, including antioxidant, anti-inflammatory, and chemopreventive properties. A thorough understanding of its bioavailability and pharmacokinetics is paramount for the development of sesamin-based therapeutics and functional foods. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of sesamin, supported by quantitative pharmacokinetic data from both preclinical and clinical studies. Detailed experimental methodologies are presented to aid in the design and interpretation of future research. Furthermore, this guide elucidates the molecular mechanisms underlying sesamin's bioactivities, with a focus on its modulation of key signaling pathways.

Bioavailability and Pharmacokinetics

The bioavailability of sesamin is influenced by its lipophilic nature and extensive first-pass metabolism. Upon oral administration, sesamin is absorbed from the gastrointestinal tract and undergoes significant metabolic transformations, primarily in the liver.

Absorption

Following oral ingestion, sesamin is absorbed, with peak plasma concentrations observed within a few hours. Studies in rats have shown that sesamin is efficiently absorbed, with peak plasma radioactivity detected at 1.0 hour after a single oral dose.[1] In healthy human subjects, sesamin was absorbed with a peak plasma concentration occurring at 5.0 hours.[2][3]

Distribution

Once absorbed, sesamin and its metabolites are widely distributed throughout the body. Animal studies using radiolabeled sesamin have demonstrated high concentrations of radioactivity in the liver and kidney.[1] The distribution is primarily in the form of conjugated metabolites.[1]

Metabolism

Sesamin undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP2C9 being a key isoform in humans.[4][5] The metabolic process involves the opening of the methylenedioxy group, followed by catechol formation. The primary metabolite of sesamin is (1R,2S,5R,6S)-6-(3,4-dihydroxyphenyl)-2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane, commonly referred to as SC-1.[3] This metabolite is further conjugated with glucuronic acid or sulfate before excretion. In humans, high concentrations of SC-1 are observed in the plasma, indicating rapid conversion of sesamin to its major metabolite.[3]

Excretion

The elimination of sesamin and its metabolites occurs through both urine and feces. In rats, the cumulative excretion of radioactivity was approximately 37.5% in urine and 58.7% in feces after an oral dose.[1] In bile duct-cannulated rats, a significant portion of the radioactivity (66.3%) was excreted in the bile, suggesting enterohepatic circulation.[1]

Pharmacokinetic Parameters

The pharmacokinetic profile of sesamin and its metabolites has been characterized in both preclinical and clinical studies. The following tables summarize the key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Sesamin in Humans

| Parameter | Value | Reference |

| Tmax (h) | 5.0 | [2][3] |

| Cmax (nmol/L) | 7.6 | [1] |

| t1/2 (h) | - |

Data from a study with a 50 mg/day dose of a sesamin/episesamin mixture.

Table 2: Pharmacokinetic Parameters of Sesamin Metabolite (SC-1) in Humans

| Parameter | Value | Reference |

| Tmax (h) | 5.0 | [2][3] |

| t1/2 (h) | 2.4 | [2][3] |

Data from a study with a 50 mg/day dose of a sesamin/episesamin mixture.

Table 3: Pharmacokinetic Parameters of Sesamin in Rats

| Parameter | Value | Dose | Reference |

| Tmax (h) | 1.0 | 5 mg/kg (oral) | [1] |

| t1/2 (h) | 4.7 | 5 mg/kg (oral) | [1] |

| AUC0-∞ (ng eq.h/mL) | 8600 ± 1330 | 5 mg/kg (oral) | [2] |

| Tmax (h) | 5.0 ± 1.0 | 10 mg/kg (i.g.) | [2] |

| Cmax (ng/mL) | 85.8 ± 2.0 | 10 mg/kg (i.g.) | [2] |

| t1/2 (h) | 3.3 ± 1.6 | 10 mg/kg (i.g.) | [2] |

| AUC0-∞ (ng·h/mL) | - | 10 mg/kg (i.g.) |

Experimental Protocols

Human Pharmacokinetic Study Protocol

A representative protocol for a human pharmacokinetic study of sesamin is outlined below, based on a single-blind, placebo-controlled, parallel-group, and multiple oral dose study design.[2]

-

Subject Recruitment: Healthy adult male and female volunteers are recruited.

-

Dosing Regimen: Subjects are randomly assigned to receive either sesamin (e.g., 50 mg of a sesamin/episesamin mixture) or a placebo once daily for a specified period (e.g., 28 days).

-

Blood Sampling: On designated study days (e.g., day 1 and day 28), blood samples are collected at pre-dose and at various time points post-dose (e.g., 1, 2, 4, 5, 6, 8, 10, 12, and 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of sesamin and its metabolites are quantified using a validated analytical method, such as LC-MS/MS.

Caption: A representative experimental workflow for a human pharmacokinetic study of sesamin.

Analytical Method: LC-MS/MS for Sesamin Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of sesamin and its metabolites in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for sesamin and its metabolites, as well as an internal standard, are monitored for quantification.

Signaling Pathways Modulated by Sesamin

Sesamin's diverse biological effects are attributed to its ability to modulate various intracellular signaling pathways, particularly those involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell proliferation. Sesamin has been shown to suppress NF-κB activation induced by various inflammatory stimuli.[6][7] The mechanism of inhibition involves the suppression of IκBα kinase (IKK) activation, which is a critical step in the canonical NF-κB pathway.[6][7] Sesamin has been found to inhibit the activation of TGF-β-activated kinase 1 (TAK1), an upstream kinase that activates IKK.[6] This inhibition of TAK1 and IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include pro-inflammatory cytokines like TNF-α and IL-6, as well as genes involved in cell survival and proliferation.[6][7][8]

Caption: Sesamin inhibits NF-κB activation by targeting the upstream kinase TAK1.

Conclusion

This technical guide provides a detailed overview of the bioavailability and pharmacokinetics of sesamin, highlighting its rapid absorption, extensive metabolism, and wide distribution. The quantitative data presented in a structured format, along with detailed experimental protocols, offer a valuable resource for researchers in the fields of pharmacology, nutrition, and drug development. The elucidation of sesamin's inhibitory effects on the NF-κB signaling pathway provides a molecular basis for its observed anti-inflammatory and chemopreventive activities. Further research, including well-designed clinical trials, is warranted to fully explore the therapeutic potential of sesamin in various disease states.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. The role of sesamin in alleviating acute and chronic pain: a focus on the TRL4-NF-KB-NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Graphviz [graphviz.org]

- 6. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3.amazonaws.com [s3.amazonaws.com]

A Historical Overview of Sesamin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamin, a major lignan found in sesame seeds (Sesamum indicum L.), has a rich history of scientific investigation driven by its diverse pharmacological properties. Initially identified for its role in the oxidative stability of sesame oil, research has since unveiled its potential as a therapeutic agent in a multitude of health conditions. This technical guide provides a comprehensive historical overview of sesamin research, detailing key discoveries, experimental methodologies, and the molecular pathways through which it exerts its effects. All quantitative data is summarized in structured tables for comparative analysis, and key signaling pathways are visualized using the DOT language for clarity.

Early Discovery and Structural Elucidation

The scientific journey of sesamin began in the late 19th and early 20th centuries with its isolation and subsequent characterization.

-

1890: The lignan sesamin was first isolated from sesame oil.[1]

-

Early 1900s: Initial studies focused on the chemical properties of sesame oil, recognizing the presence of unique non-saponifiable components.

-

1939-1960: The chemical structure of sesamin was definitively elucidated, and its absolute configuration was determined, laying the groundwork for understanding its biological activities.[1]

Antioxidant and Anti-inflammatory Properties: The First Wave of Discovery

Some of the earliest research into the biological effects of sesamin centered on its ability to counteract oxidative stress and inflammation.

Antioxidant Effects

Sesamin's antioxidant properties have been demonstrated in numerous in vitro and in vivo studies. It functions as a potent free radical scavenger, protecting cells from oxidative damage.

Table 1: Quantitative Antioxidant Activity of Sesamin

| Assay | Model System | Sesamin Concentration/Dose | Outcome | Reference |

| DPPH Radical Scavenging | In vitro | 0.5 mg/mL | 82% reduction in DPPH radical | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | In vitro | 0.5 mg/mL | 61 µM Trolox equivalent concentration | [2] |

Anti-inflammatory Effects

Sesamin has been shown to mitigate inflammation by modulating the production of pro-inflammatory mediators.

Table 2: In Vivo Anti-inflammatory Effects of Sesamin

| Animal Model | Sesamin Dosage | Inflammatory Marker | Percent Reduction | Reference |

| Mice with Kidney Disease | 6g sesame seeds daily (part of a mixture) for 3 months | Inflammatory markers | 51-79% | [3] |

| Humans with Knee Arthritis | 40g sesame seed powder daily for 2 months | Knee pain | 63% | [3] |

Regulation of Lipid Metabolism: A Key Therapeutic Target

A significant body of research has focused on sesamin's ability to modulate lipid metabolism, highlighting its potential in managing dyslipidemia and related cardiovascular diseases.

Table 3: Effect of Sesamin Supplementation on Human Lipid Profiles

| Study Population | Sesamin Dosage | Duration | Total Cholesterol (TC) Change (mg/dL) | LDL-c Change (mg/dL) | HDL-c Change (mg/dL) | Triglycerides (TG) Change (mg/dL) | Reference |

| Hyperlipidemic patients | 40g hulled sesame seeds daily | 2 months | - | -10% | - | -8% | [3] |

| Meta-analysis of 7 trials | Varied | 28-60 days | -10.893 | -8.429 | No significant effect | No significant effect | [4] |

Neuroprotective Effects: A Growing Area of Interest

More recent research has uncovered the neuroprotective potential of sesamin, suggesting its utility in neurodegenerative diseases and ischemic brain injury. Studies have shown that sesamin can protect neurons from oxidative stress and apoptosis.

Key Signaling Pathways Modulated by Sesamin

Sesamin exerts its diverse biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Sesamin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-proliferative genes.

Caption: Sesamin inhibits the NF-κB signaling pathway.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. Sesamin can activate PPARα, leading to the upregulation of genes involved in fatty acid oxidation.

Caption: Sesamin activates the PPARα signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used in sesamin research.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.

-

Prepare various concentrations of sesamin in methanol.

-

Use a known antioxidant, such as ascorbic acid, as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the sesamin solution (or control/blank).

-

Add an equal volume of the DPPH working solution to each well.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each sample at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of sesamin required to scavenge 50% of the DPPH radicals.[5][6]

-

Western Blot Analysis of NF-κB Pathway Activation

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages, endothelial cells) to a suitable confluency.

-

Pre-treat the cells with various concentrations of sesamin for a specific duration.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) to induce NF-κB activation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα, IKK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

-

Conclusion and Future Directions

The historical trajectory of sesamin research has evolved from its initial discovery and chemical characterization to a deep exploration of its multifaceted biological activities and underlying molecular mechanisms. The accumulated evidence strongly suggests the potential of sesamin as a valuable compound in the prevention and treatment of a range of chronic diseases. Future research should focus on large-scale, well-designed clinical trials to unequivocally establish its therapeutic efficacy and safety in humans. Furthermore, advanced techniques in drug delivery and formulation could enhance the bioavailability and targeted action of sesamin, paving the way for its development into a clinically approved therapeutic agent. The continued investigation into its synergistic effects with other natural compounds and conventional drugs also represents a promising avenue for future research.

References

- 1. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Black sesame pigment: DPPH assay-guided purification, antioxidant/antinitrosating properties, and identification of a degradative structural marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15 Health and Nutrition Benefits of Sesame Seeds [healthline.com]

- 4. frontiersin.org [frontiersin.org]

- 5. scienceopen.com [scienceopen.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

Methodological & Application

Application Notes and Protocols for Sesamin Extraction from Sesame Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamin, a major lignan found in sesame seeds (Sesamum indicum), has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of biological activities. These include antioxidant, anti-inflammatory, antihypertensive, and neuroprotective effects. Accurate and efficient extraction of sesamin from its natural source is paramount for research, development, and quality control. This document provides detailed application notes and protocols for various methods of sesamin extraction from sesame seeds, tailored for a scientific audience.

Extraction Methodologies: A Comparative Overview

Several techniques have been developed for the extraction of sesamin, each with its own advantages and limitations in terms of efficiency, cost, and environmental impact. The choice of method often depends on the desired scale of extraction, purity requirements, and available resources. The primary methods discussed in this document are:

-

Solvent Extraction: A conventional and widely used method.

-

Ultrasound-Assisted Extraction (UAE): An enhancement of solvent extraction using ultrasonic waves.

-

Enzyme-Assisted Aqueous Extraction (EAAE): A greener approach utilizing enzymes to break down cell walls.

-

Supercritical Fluid Extraction (SFE): A modern technique using supercritical CO2 as a solvent.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on sesamin extraction, allowing for a direct comparison of the different methodologies.

Table 1: Comparison of Sesamin Extraction Methods - Yield and Purity

| Extraction Method | Solvent/Enzyme | Sesamin Yield (%) | Sesamin Purity (%) | Reference |

| Solvent Extraction | Methanol | 6.54 ± 0.12 | Not Specified | [1] |

| Solvent Extraction | 80% Ethanol | Not Specified | 79.9 | [2] |

| Solvent Extraction from seed husks | 85% Ethanol | 78.0 (transform rate) | >95 | [3] |

| Ultrasound-Assisted Extraction | 75% Methanol | 21.74 µg/g (total antioxidants) | Not Specified | [4] |

| Enzyme-Assisted Aqueous Extraction | Neutrase and Pectinex (1:1) | 89.7 (oil recovery) | Not Specified | [5] |

| Enzyme-Assisted Aqueous Extraction | Viscozyme, Alcalase, Flavourzyme (1:1:1) | 93.73 (oil recovery) | Not Specified | [5] |

| Supercritical CO2 Extraction | CO2 with 10 mol% ethanol | Not Specified | Not Specified | [6] |

Table 2: Optimized Parameters for Different Extraction Methods

| Method | Key Parameters | Optimal Conditions | Reference |

| Solvent Extraction | Temperature, Time, Solvent:Oil Ratio | 70 °C, 100 min, 1:1 | [1] |

| Ultrasound-Assisted Extraction | Solvent, Liquid-to-Material Ratio, Temperature, Power, Time | 75.0% Methanol, 20:1 (mL/g), 50 °C, 410.0 W, 65 min | [4] |

| Enzyme-Assisted Aqueous Extraction | Enzyme, Water/Sesame Ratio, Temperature, pH, Time | 0.5–1.0% Viscozyme, Alcalase, and Flavourzyme mixture (1:1:1), 2:1 ratio, 55° C, pH 5.5, 6-h | [5] |

| Supercritical CO2 Extraction | Pressure, Temperature, Time, Entrainment Agent | 50 MPa, 50-55 °C, 2 h, 85% ethanol | [7] |

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below.

Protocol 1: Solvent Extraction

This protocol is based on a conventional solid-liquid extraction method.

Materials and Equipment:

-

Ground sesame seeds

-

Methanol (or 80% Ethanol)

-

Soxhlet apparatus or reflux setup

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Analytical balance

Procedure:

-

Sample Preparation: Grind sesame seeds to a fine powder to increase the surface area for extraction.

-

Extraction:

-

Accurately weigh a known amount of ground sesame seed powder (e.g., 10 g).

-

Place the powder in a cellulose thimble and insert it into the Soxhlet extractor.

-

Add a sufficient volume of methanol to the boiling flask (e.g., 250 mL).

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.

-

Allow the extraction to proceed for a specified duration (e.g., 6-8 hours), ensuring continuous siphoning of the solvent over the sample.

-

-

Solvent Removal:

-

After extraction, cool the apparatus and collect the methanol extract from the boiling flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the methanol.

-

-

Drying and Weighing:

-

Dry the resulting crude extract in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Weigh the final extract to determine the yield.

-

-

Analysis:

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic energy to enhance the extraction process.[4]

Materials and Equipment:

-

Ground sesame seeds

-

75% Methanol

-

Ultrasonic bath or probe sonicator

-

Beakers or flasks

-

Centrifuge

-

Filtration apparatus

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Sample Preparation: Prepare finely ground sesame seed powder.

-

Extraction:

-

Weigh a precise amount of the ground seed powder (e.g., 1 g) and place it in an extraction vessel.

-

Add the extraction solvent (75% methanol) at the optimized liquid-to-solid ratio of 20:1 (mL/g).

-

Place the vessel in an ultrasonic bath with the temperature maintained at 50 °C.

-

Apply ultrasonic power of 410 W for 65 minutes.

-

-

Separation:

-

After sonication, centrifuge the mixture to separate the solid residue from the supernatant.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

-

Analysis:

-

Analyze the filtered extract for sesamin content using HPLC-MS/MS.[4]

-

Protocol 3: Enzyme-Assisted Aqueous Extraction (EAAE)

This protocol employs enzymes to facilitate the release of oil and lignans.[5]

Materials and Equipment:

-

Ground sesame seeds

-

Enzyme mixture (e.g., Viscozyme, Alcalase, Flavourzyme)

-

Distilled water

-

pH meter

-

Shaking water bath or incubator

-

Centrifuge

-

Separating funnel

Procedure:

-

Sample Preparation: Use finely ground sesame seeds.

-

Enzymatic Treatment:

-

Prepare a slurry of ground sesame seeds and water at a 1:2 ratio (w/v).

-

Adjust the pH of the slurry to 5.5.

-

Add the enzyme mixture (0.5-1.0% by weight of the seeds).

-

Incubate the mixture in a shaking water bath at 55 °C for 6 hours.

-

-

Oil and Lignan Separation:

-

After incubation, centrifuge the slurry to break the emulsion and separate the oil, aqueous, and solid phases.

-

Carefully collect the oil layer, which contains the extracted sesamin.

-

-

Lignan Isolation from Oil:

-

The sesamin can be further purified from the extracted oil using solvent extraction (as in Protocol 1, using the oil as the starting material) or chromatography.

-

-

Analysis:

-

Determine the sesamin content in the oil fraction using HPLC.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction protocols.

Caption: Workflow for Solvent Extraction of Sesamin.

Caption: Workflow for Ultrasound-Assisted Extraction of Sesamin.

Caption: Workflow for Enzyme-Assisted Aqueous Extraction of Sesamin.

Concluding Remarks

The selection of an appropriate extraction method for sesamin is a critical step in any research or development endeavor. While traditional solvent extraction is robust and well-understood, modern techniques like UAE and SFE offer advantages in terms of reduced solvent consumption and extraction time. EAAE presents a promising green alternative. The protocols and data presented herein provide a solid foundation for researchers to choose and optimize a method that best suits their specific needs, ultimately facilitating the advancement of research into the therapeutic potential of sesamin.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. CN103896956A - Method for extracting sesamin from sesame seed husks - Google Patents [patents.google.com]

- 4. Optimization of an Ultrasound-Assisted Extraction for Simultaneous Determination of Antioxidants in Sesame with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102086209A - Method for extracting sesamin from sesame cake meal - Google Patents [patents.google.com]

- 8. Determination of Sesamin and Sesamolin in Sesame (Sesamum indicum L.) Seeds Using UV Spectrophotometer and HPLC -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Sesamin Quantification using HPLC

These application notes provide a detailed protocol for the quantification of sesamin in sesame seeds and oil using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

Sesamin, a major lignan found in sesame seeds (Sesamum indicum L.), is known for its various physiological activities, including antioxidant and anti-inflammatory properties. Accurate quantification of sesamin is crucial for the quality control of sesame-based products and for research into its pharmacological effects. This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the reliable determination of sesamin content.

Experimental Protocols

Materials and Reagents

-

Sesamin standard (≥98% purity)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

n-Hexane (analytical grade)

-

Chloroform (analytical grade)

-

Acetonitrile (HPLC grade)

-

Sesame seed or oil samples

-

0.45 µm syringe filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Grind the sesame seeds into a fine powder using a blender.

-

Accurately weigh 5.0 g of the powdered sesame seeds into an extraction thimble.

-

Place the thimble in a Soxhlet apparatus and extract with 50 mL of n-hexane for 6-8 hours to defat the sample.[1]

-

After extraction, the defatted seed material is removed from the thimble and any residual solvent is allowed to evaporate.

-

The oil extract can be collected and weighed for lignan analysis.[1]

-

Dissolve a known amount (approximately 1 g) of the extracted oil in 10 mL of chloroform in a 20 mL volumetric flask.[1]

-

Fill the flask to the mark with methanol and mix thoroughly using a vortex mixer.[1]

-

Dilute the solution 10-fold with methanol.[1]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[1]

-

Accurately weigh approximately 0.010 g of the sesame oil sample into a 10 mL volumetric flask.

-

Add n-hexane to the flask to make up the final volume to 10.00 mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation

-

Stock Solution: Accurately weigh 10 mg of sesamin standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 6.25 µg/mL to 200 µg/mL (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL).[2]

-

Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The separation and quantification of sesamin are performed using a reversed-phase HPLC method with the following parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |

| Mobile Phase | Methanol: Water (80:20, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[4] |

| Column Temperature | 30 °C[2] |

| Detection | UV at 287 nm[2] |

| Run Time | Approximately 15-20 minutes |

Method Validation

The described HPLC method should be validated to ensure its accuracy, precision, and reliability. Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Linearity (R²) | R² > 0.999 over the concentration range of the calibration curve.[4] |

| Retention Time (RT) | The retention time for sesamin is typically around 5-7 minutes under the specified conditions.[4] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. A reported LOQ for sesamin is 75 µg/L.[1][5][6] |

| Precision (RSD%) | Intra-day and inter-day precision should be less than 2%. |

| Accuracy (Recovery %) | Recovery should be within the range of 98-102%. |

Data Presentation

The quantitative data for the HPLC method validation for sesamin are summarized in the following table.

| Parameter | Value |

| Linearity (R²) | > 0.999 |

| Concentration Range | 6.25 - 200 µg/mL |

| Retention Time (RT) | ~ 6.5 min |

| Limit of Quantification (LOQ) | 75 µg/L |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Visualization

Experimental Workflow

The overall workflow for the quantification of sesamin using HPLC is depicted in the following diagram.

Caption: Workflow for Sesamin Quantification by HPLC.

Logical Relationship of Chromatographic Parameters

The following diagram illustrates the relationship between the key parameters in the HPLC method.

Caption: Key Parameters in HPLC Analysis of Sesamin.

References

- 1. mdpi.com [mdpi.com]

- 2. CN104777246A - Method for determining content of sesamin in sesame - Google Patents [patents.google.com]

- 3. lcms.cz [lcms.cz]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Determination of Sesamin and Sesamolin in Sesame (Sesamum indicum L.) Seeds Using UV Spectrophotometer and HPLC -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

Application Notes and Protocols: Sesamin as a Potential Therapeutic Agent for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sesamin for Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1] This neuronal loss leads to a deficiency in the neurotransmitter dopamine, resulting in motor symptoms such as tremors, rigidity, bradykinesia, and postural instability. Current therapies for Parkinson's disease primarily focus on managing symptoms by replenishing dopamine levels, but they do not halt the underlying disease progression.[2] Consequently, there is a significant need for novel therapeutic agents that can offer neuroprotection and slow down the degenerative process.

Sesamin, a major lignan found in sesame seeds and sesame oil, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Research has demonstrated that sesamin can mitigate neuronal damage in various experimental models of Parkinson's disease.[5][6] These application notes provide a summary of the therapeutic potential of sesamin, its mechanisms of action, and detailed protocols for its investigation in preclinical models of Parkinson's disease.

Mechanism of Action of Sesamin in Neuroprotection

The neuroprotective effects of sesamin in the context of Parkinson's disease are multifactorial, involving the modulation of several key signaling pathways related to oxidative stress, inflammation, and apoptosis.

2.1 Antioxidant Properties

Oxidative stress is a key contributor to the degeneration of dopaminergic neurons in Parkinson's disease.[1] Sesamin has been shown to counteract oxidative stress through various mechanisms:

-

Reduction of Reactive Oxygen Species (ROS): Sesamin pretreatment has been observed to significantly decrease the production of ROS induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), a potent inducer of parkinsonism.[3][5]

-

Modulation of Antioxidant Enzymes: Sesamin can enhance the activity and expression of crucial antioxidant enzymes. For instance, it has been found to increase the activity of superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[3][5] Concurrently, it can decrease the activity of catalase (CAT), which is involved in the decomposition of hydrogen peroxide, suggesting a complex regulatory role in maintaining redox balance.[3][5]

-

Activation of the Nrf2-ARE Pathway: The related compound, sesaminol, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][7][8] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative damage.[1][7]

2.2 Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of pro-inflammatory cytokines, plays a significant role in the progression of Parkinson's disease.[9] Sesamin exhibits anti-inflammatory properties by:

-

Inhibiting Pro-inflammatory Cytokine Production: Sesamin has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in microglial cells stimulated with MPP+.[3][5][9]

-

Suppressing Inducible Nitric Oxide Synthase (iNOS): Sesamin can decrease the expression of iNOS, an enzyme that produces nitric oxide, a key inflammatory mediator, in response to MPP+ stimulation.[3][5]

2.3 Anti-apoptotic Effects

Apoptosis, or programmed cell death, is the primary mechanism of dopaminergic neuron loss in Parkinson's disease. Sesamin has been demonstrated to interfere with apoptotic pathways by:

-

Inhibiting MAPK Signaling: Sesamin can inhibit the signaling axis of mitogen-activated protein kinases (MAPKs), including ERK, p38MAPK, and JNK1/2, which are involved in apoptotic processes.[6]

-

Reducing Caspase-3 Activity: By inhibiting the MAPK pathway, sesamin can subsequently reduce the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[6]

Caption: Sesamin's neuroprotective signaling pathways in Parkinson's disease models.

Summary of Preclinical Data

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of sesamin in models of Parkinson's disease.

Table 1: In Vitro Neuroprotective Effects of Sesamin

| Cell Line | Neurotoxin | Sesamin Concentration | Key Finding | Reference |

| Neuronal PC12 | MPP+ | 1 pM | Reduced MPP+-induced cell death by 60%. | [5] |

| Neuronal PC12 | MPP+ | 1 pM | Rescued tyrosine hydroxylase (TH) protein expression. | [3][5] |

| PC12 | 6-OHDA | 25 µM | Reversed 6-OHDA-induced cell death. | [6] |

| SH-SY5Y | 6-OHDA | Not specified | Restored cell viability to control levels. | [7] |

Table 2: In Vivo Neuroprotective Effects of Sesamin

| Animal Model | Neurotoxin | Sesamin/Sesaminol Dosage | Duration | Key Finding | Reference |

| Rat | 6-OHDA | 30 mg/kg/day (oral) | 28 days | Markedly increased dopamine levels in the substantia nigra-striatum. | [6] |

| Mouse | Rotenone | Diet containing sesaminol | 36 days | Increased dopamine levels and improved motor performance. | [7][8][10] |

Experimental Protocols

The following are detailed protocols for investigating the neuroprotective effects of sesamin in established in vitro and in vivo models of Parkinson's disease.

4.1 Protocol 1: In Vitro Neuroprotection Assay using MPP+ in PC12 Cells

This protocol assesses the ability of sesamin to protect neuronal PC12 cells from MPP+-induced cytotoxicity.

Materials:

-

PC12 cell line

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin

-

Sesamin (to be dissolved in DMSO)

-

MPP+ iodide

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture PC12 cells in DMEM/F-12 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Sesamin Pretreatment: Prepare various concentrations of sesamin (e.g., 1 pM to 1 µM) in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and add the sesamin-containing medium. Incubate for 3 hours.[5]

-

MPP+ Treatment: Prepare a stock solution of MPP+ in sterile water. Add MPP+ to the wells to a final concentration of 500 µM. Include control wells with medium only, sesamin only, and MPP+ only. Incubate for 24 hours.[5][9]

-

Cytotoxicity Assessment: Measure cell death by quantifying LDH release into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the control wells. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

References

- 1. Sesame Seed Chemical Sesaminol Alleviates Parkinson’s Symptoms in Research | BenchChem [benchchem.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15 Health and Nutrition Benefits of Sesame Seeds [healthline.com]

- 5. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neurosciencenews.com [neurosciencenews.com]

- 8. Sesaminol prevents Parkinson's disease by... - Cure Parkinson's [healthunlocked.com]

- 9. Quercetin and Sesamin Protect Dopaminergic Cells from MPP+-Induced Neuroinflammation in a Microglial (N9)-Neuronal (PC12) Coculture System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nrtimes.co.uk [nrtimes.co.uk]

Application Notes and Protocols for In Vitro Antioxidant Assays of Sesamin

For Researchers, Scientists, and Drug Development Professionals

Introduction